(S)-1-(2-Bromo-3-fluorophenyl)ethanamine
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Overview
Description
(S)-1-(2-Bromo-3-fluorophenyl)ethanamine is a chiral amine compound characterized by the presence of bromine and fluorine atoms on a phenyl ring. This compound is of interest in various fields of chemistry and pharmacology due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(2-Bromo-3-fluorophenyl)ethanamine typically involves the following steps:
Bromination and Fluorination: The starting material, a phenyl ring, undergoes bromination and fluorination to introduce the bromine and fluorine atoms at the desired positions.
Chiral Amine Introduction: The chiral amine group is introduced through a series of reactions, often involving chiral catalysts or chiral starting materials to ensure the desired stereochemistry.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(2-Bromo-3-fluorophenyl)ethanamine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The amine group can be oxidized to form imines or reduced to form secondary amines.
Common Reagents and Conditions
Substitution: Reagents such as nucleophiles (e.g., amines, thiols) and catalysts (e.g., palladium) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted phenyl ethanamines, while oxidation and reduction reactions modify the amine group.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interactions with biological targets.
Medicine: Investigating its potential as a pharmaceutical agent.
Industry: Use in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-1-(2-Bromo-3-fluorophenyl)ethanamine would involve its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms may influence its binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
(S)-1-(2-Bromo-3-chlorophenyl)ethanamine: Similar structure but with a chlorine atom instead of fluorine.
(S)-1-(2-Bromo-3-methylphenyl)ethanamine: Similar structure but with a methyl group instead of fluorine.
Uniqueness
The unique combination of bromine and fluorine atoms in (S)-1-(2-Bromo-3-fluorophenyl)ethanamine may confer distinct chemical and biological properties compared to its analogs.
For precise and detailed information, consulting specific scientific literature and databases is recommended.
Properties
Molecular Formula |
C8H9BrFN |
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Molecular Weight |
218.07 g/mol |
IUPAC Name |
(1S)-1-(2-bromo-3-fluorophenyl)ethanamine |
InChI |
InChI=1S/C8H9BrFN/c1-5(11)6-3-2-4-7(10)8(6)9/h2-5H,11H2,1H3/t5-/m0/s1 |
InChI Key |
NHSCXWFOPYDLAV-YFKPBYRVSA-N |
Isomeric SMILES |
C[C@@H](C1=C(C(=CC=C1)F)Br)N |
Canonical SMILES |
CC(C1=C(C(=CC=C1)F)Br)N |
Origin of Product |
United States |
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